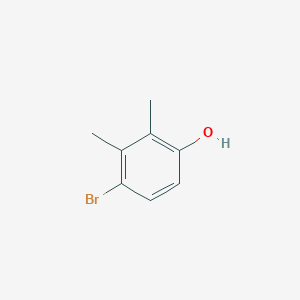

4-Bromo-2,3-dimethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKFDXJOXUHQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553561 | |

| Record name | 4-Bromo-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-37-5 | |

| Record name | 4-Bromo-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2,3-dimethylphenol: A Technical Guide for Researchers

CAS Number: 22802-37-5

This technical guide provides a comprehensive overview of 4-Bromo-2,3-dimethylphenol, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point and solubility are not widely reported for this particular isomer.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 265.902 °C at 760 mmHg | [1] |

| Density | 1.472 g/cm³ | [1] |

| Purity | Typically available at 98% purity | |

| Storage | Should be stored sealed in a dry environment at room temperature. | |

| InChI | InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | [2] |

| InChIKey | MOKFDXJOXUHQNO-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=CC(=C1C)Br)O | [2] |

Spectroscopic Data

Synthesis of this compound

A common method for the synthesis of this compound is through the electrophilic bromination of 2,3-dimethylphenol. The hydroxyl group is a strong activating group, and the bromine is directed primarily to the para position due to steric hindrance at the ortho positions.

Experimental Protocol: Bromination of 2,3-dimethylphenol

This protocol is based on general methods for the regioselective bromination of phenols.[3]

Materials:

-

2,3-dimethylphenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,3-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the activities of structurally similar compounds, such as other bromophenols, can provide insights into its potential biological profile.

Antioxidant and Anticancer Properties: Natural bromophenols isolated from marine algae have demonstrated a range of biological activities, including antioxidant and anticancer effects.[4][5] The phenolic hydroxyl group is a key feature for free radical scavenging activity.[4] Furthermore, some bromophenol derivatives have been shown to induce apoptosis in cancer cell lines and modulate cellular antioxidant defense pathways, such as the Nrf2 signaling pathway.[4][5] The presence of the bromine atom and methyl groups on the phenolic ring of this compound will influence its lipophilicity and electronic properties, which in turn could modulate its interaction with biological targets.

Antimicrobial Activity: Brominated and nitrophenolic compounds have been reported to possess significant antimicrobial properties.[6] While specific data for this compound is not available, its structure suggests that it could be investigated for potential activity against various microbial strains.

The diagram below illustrates a generalized signaling pathway that bromophenol compounds might modulate, based on the known activities of related molecules in activating the Nrf2 antioxidant response.

Safety Information

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For a complete list of precautionary statements, please refer to the supplier's safety data sheet (SDS).[2]

References

An In-depth Technical Guide to the Structural Isomers of 4-Bromo-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 4-bromo-2,3-dimethylphenol. The document details the physicochemical properties, spectroscopic data, and synthetic methodologies for these compounds. Additionally, it explores the biological activities and associated signaling pathways that are of interest to the fields of medicinal chemistry and drug development.

Introduction to Structural Isomerism of Bromodimethylphenols

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. In the case of bromodimethylphenols, isomerism arises from the different possible positions of the bromine atom and the two methyl groups on the phenolic ring. This compound is one of several possible isomers with the molecular formula C₈H₉BrO. Understanding the unique properties of each isomer is critical, as even slight structural variations can lead to significant differences in physical, chemical, and biological characteristics. This guide focuses on the positional isomers of bromodimethylphenol, providing a comparative analysis of their properties and synthesis.

Physicochemical and Spectroscopic Properties of Structural Isomers

The structural arrangement of substituents on the phenol ring significantly influences the physicochemical properties of each isomer, such as melting point, boiling point, and acidity (pKa). Spectroscopic data, particularly ¹H and ¹³C NMR, provide a definitive fingerprint for the identification and characterization of each isomer.

Quantitative Data Summary

The following tables summarize the available quantitative data for the structural isomers of this compound.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| This compound | 22802-37-5 | C₈H₉BrO | 201.06 | 74-78 | 195.33 (rough estimate) | ~10.1 |

| 2-Bromo-3,4-dimethylphenol | 32337-83-0 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 3-Bromo-4,5-dimethylphenol | 71942-14-8 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 5-Bromo-2,3-dimethylphenol | 18629345 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 6-Bromo-2,3-dimethylphenol | N/A | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 2-Bromo-4,5-dimethylphenol | 22802-39-7 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 3-Bromo-2,4-dimethylphenol | 74571-81-6 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 4-Bromo-2,5-dimethylphenol | 85223-93-4 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 4-Bromo-3,5-dimethylphenol | 7463-51-6 | C₈H₉BrO | 201.06 | 113-115 | N/A | N/A |

| 2-Bromo-3,5-dimethylphenol | N/A | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 3-Bromo-2,5-dimethylphenol | N/A | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 5-Bromo-2,4-dimethylphenol | 74571-80-5 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 2-Bromo-3,6-dimethylphenol | 956750-20-2 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 3-Bromo-2,6-dimethylphenol | 74571-82-7 | C₈H₉BrO | 201.06 | N/A | N/A | N/A |

| 4-Bromo-2,6-dimethylphenol | 2374-05-2 | C₈H₉BrO | 201.06 | 74-78 | 195.33 (rough estimate) | ~10.1 |

Note: "N/A" indicates that the data was not available in the searched sources.

Spectroscopic Data

The following table presents available ¹H and ¹³C NMR data for some of the isomers. The chemical shifts (δ) are given in ppm.

| Isomer Name | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

| 4-Bromo-2,6-dimethylphenol | (CDCl₃) δ: 7.25 (s, 2H), 4.61 (s, 1H, OH), 2.25 (s, 6H) | N/A |

| 4-Bromo-3,5-dimethylphenol | (Varian A-60) | (Aldrich Chemical Company, Inc.) |

| 2-Bromo-4-methylphenol | (CDCl₃) δ: 7.27 (s, 1H), 7.01 (d, J=8.25 Hz, 1H), 6.90 (d, J=8.24 Hz, 1H), 5.37 (s, 1H, OH), 2.27 (s, 3H) | (CDCl₃) δ: 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19 |

Experimental Protocols: Synthesis of Bromodimethylphenol Isomers

The synthesis of bromodimethylphenol isomers typically involves the electrophilic bromination of a corresponding dimethylphenol precursor. The regioselectivity of the bromination is influenced by the directing effects of the hydroxyl and methyl groups, as well as the reaction conditions.

General Synthesis Workflow

The general workflow for the synthesis of a bromodimethylphenol isomer involves the bromination of the corresponding dimethylphenol, followed by workup and purification.

General synthetic workflow for bromodimethylphenol isomers.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethylphenol

This protocol is adapted from a representative synthesis of a brominated phenol.[1]

Materials:

-

2,6-Dimethylphenol

-

Glacial Acetic Acid

-

Bromine

-

Sodium Thiosulfate Solution (saturated, aqueous)

-

Sodium Bicarbonate Solution (saturated, aqueous)

-

Ether or Dichloromethane

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Dissolve 2,6-dimethylphenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice water.

-

Quench any remaining bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.

-

Extract the aqueous mixture with ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-bromo-2,6-dimethylphenol.

Detailed Experimental Protocol: Synthesis of 3-Bromo-4,5-dimethylphenol

This protocol describes a multi-step synthesis starting from 1-bromo-2,3-dimethylbenzene.[2]

Materials:

-

1-Bromo-2,3-dimethylbenzene

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

-

(1,5-Cyclooctadien-1-η⁵-indenyl)iridium(I)

-

DPPE (1,2-Bis(diphenylphosphino)ethane)

-

Cyclohexane

-

Acetone

-

Oxone

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Dichloromethane (DCM)

-

Saturated Saline Solution

-

Deionized Water

-

Silica Gel

Procedure:

-

In a sealed tube, combine 1-bromo-2,3-dimethylbenzene (1.00 g, 5.40 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.73 g, 13.5 mmol), (1,5-cyclooctadien-1-η⁵-indenyl)iridium(I) (0.449 g, 1.08 mmol), and DPPE (0.431 g, 1.08 mmol) in cyclohexane (6 mL).

-

Heat the reaction mixture at 100 °C for 50 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in acetone (5 mL) and add Oxone (3.32 g, 5.40 mmol). Stir the mixture for 10 minutes.

-

Quench the reaction with a saturated NaHSO₃ solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic phases, wash sequentially with saturated saline solution and deionized water, and then concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain 3-bromo-4,5-dimethylphenol.[2]

Biological Activities and Signaling Pathways

Bromophenols, as a class of compounds, have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic (anticancer) effects. These activities are often attributed to the phenolic hydroxyl group and the presence of the bromine substituent.

Antioxidant Activity

The antioxidant properties of bromophenols are primarily mediated through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the bromophenol donates an electron to the free radical. The presence of electron-donating methyl groups on the aromatic ring can enhance this antioxidant capacity.

Antioxidant mechanisms of bromophenols.

Antimicrobial Activity

The antimicrobial activity of bromophenols is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the brominated aromatic ring facilitates interaction with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death.

Cytotoxic Activity and Associated Signaling Pathways

Several bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines. While the precise mechanisms for each isomer are not fully elucidated, studies on related compounds suggest the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. These include the NF-κB, PI3K/Akt, and MAPK pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Some bromophenol derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.

Inhibition of the NF-κB signaling pathway by bromophenols.

The PI3K/Akt and MAPK signaling cascades are critical for regulating cell growth, proliferation, and survival. Dysregulation of these pathways is common in cancer. Bromophenol derivatives may exert their cytotoxic effects by inhibiting these pathways, thereby promoting apoptosis and inhibiting cell proliferation.

Modulation of PI3K/Akt and MAPK pathways by bromophenols.

Conclusion

The structural isomers of this compound represent a diverse group of compounds with distinct physicochemical properties and potential for various biological activities. While comprehensive data for every isomer is not yet available, this guide consolidates the current knowledge to aid researchers in their synthesis, characterization, and evaluation for applications in drug discovery and materials science. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these individual isomers.

References

Synthesis of 4-Bromo-2,3-dimethylphenol from 2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Bromo-2,3-dimethylphenol from 2,3-dimethylphenol. The primary method described is the electrophilic aromatic substitution via bromination, a fundamental reaction in organic synthesis. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol, purification techniques, and relevant data to aid in the successful synthesis and characterization of the target compound.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 2,3-dimethylphenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups on the phenol ring are activating, ortho-, para-directing groups.[1] This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and direct the incoming electrophile to the positions ortho and para to themselves.

In the case of 2,3-dimethylphenol, the hydroxyl group is a more potent activating group than the methyl groups. The primary positions for electrophilic attack are the 4- and 6-positions, which are para and ortho to the hydroxyl group, respectively. However, the 4-position is sterically less hindered than the 6-position, which is flanked by a methyl group.[1] Consequently, bromination of 2,3-dimethylphenol preferentially occurs at the 4-position, yielding this compound as the major product.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol outlines a common and effective method for the selective bromination of 2,3-dimethylphenol using N-Bromosuccinimide (NBS) as the bromine source.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2,3-Dimethylphenol | C₈H₁₀O | 122.16 | Starting material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating agent |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent |

| Saturated aq. Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | For quenching excess bromine |

| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | For column chromatography |

Procedure

-

Reaction Setup : In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

While stirring, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography and/or recrystallization.

Column Chromatography

-

Stationary Phase : Silica gel.

-

Eluent System : A gradient elution starting with a non-polar solvent and gradually increasing the polarity is recommended. A common system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be 5-10% ethyl acetate in hexane.[2]

-

Procedure :

-

Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions and monitoring them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Recrystallization

For further purification, the product obtained from column chromatography can be recrystallized.

-

Solvent Selection : The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as ethanol/water or methanol/water, is often effective for phenols. Hexane can also be used as an anti-solvent.

-

Procedure :

-

Dissolve the compound in a minimum amount of the hot solvent.

-

If the solution is colored, activated charcoal can be added to remove colored impurities, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Data Presentation

Reaction Parameters

| Parameter | Value/Condition |

| Starting Material | 2,3-Dimethylphenol |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Stoichiometry | 1.05 eq. of NBS |

| Solvent | Anhydrous Acetonitrile |

| Reaction Temperature | 0 °C |

| Reaction Time | Monitored by TLC |

| Expected Major Product | This compound |

| Expected Yield | Moderate to high (specific yield depends on reaction scale and purity of reagents) |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molar Mass | 201.06 g/mol |

| Appearance | Solid |

| CAS Number | 22802-37-5 |

Safety Considerations

-

2,3-Dimethylphenol : Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide (NBS) : Irritant and lachrymator. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane : Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.

-

Acetonitrile : Flammable and toxic. Handle with care.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Spectroscopic and Physicochemical Characterization of 4-Bromo-2,3-dimethylphenol

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical data for 4-Bromo-2,3-dimethylphenol (CAS No: 22802-37-5). Due to the limited availability of public experimental spectra for this specific compound, this document also includes representative data from a closely related isomer, 4-Bromo-3,5-dimethylphenol, to provide analogous spectral information.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| Monoisotopic Mass | 199.98368 Da | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | 98% | Sigma-Aldrich[2] |

Mass Spectrometry Data

While a specific experimental mass spectrum for this compound is not publicly available, data from gas chromatography-mass spectrometry (GC-MS) analysis has been recorded.[1] The instrument used was an Agilent 6850-5975C.[1] Predicted collision cross-section (CCS) values for various adducts have been calculated and are presented below.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 200.99095 | 132.4 |

| [M+Na]⁺ | 222.97289 | 145.5 |

| [M-H]⁻ | 198.97639 | 138.3 |

| [M+NH₄]⁺ | 218.01749 | 155.3 |

| [M+K]⁺ | 238.94683 | 134.5 |

| [M+H-H₂O]⁺ | 182.98093 | 133.5 |

| [M+HCOO]⁻ | 244.98187 | 153.4 |

| [M+CH₃COO]⁻ | 258.99752 | 181.8 |

| [M+Na-2H]⁻ | 220.95834 | 139.6 |

| [M]⁺ | 199.98312 | 151.1 |

| [M]⁻ | 199.98422 | 151.1 |

Data sourced from PubChemLite.

Analogous Spectroscopic Data: 4-Bromo-3,5-dimethylphenol

To provide researchers with a point of reference, the following sections present spectroscopic data for the isomer 4-Bromo-3,5-dimethylphenol (CAS No: 7463-51-6), for which experimental data is available.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative tabular format in the search results. |

Note: While ¹H NMR spectra for 4-Bromo-3,5-dimethylphenol are mentioned in the search results, specific peak assignments and integrations are not provided in a clear, tabular format.

| Chemical Shift (ppm) | Assignment |

| Data not available in a quantitative tabular format in the search results. |

Note: Similar to the ¹H NMR data, specific peak assignments for the ¹³C NMR of 4-Bromo-3,5-dimethylphenol are not detailed in the provided search results.

| Peak (cm⁻¹) | Description |

| Data not available in a quantitative tabular format in the search results. |

Note: The search results indicate the existence of IR spectra for 4-Bromo-3,5-dimethylphenol but do not provide a list of characteristic absorption bands.

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data discussed in this guide. These are based on standard laboratory practices and information from similar compound characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)

-

Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the gas chromatograph. For direct infusion, dissolve the sample in an appropriate solvent and introduce it directly into the ion source.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS).

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Bromo-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylphenol is a halogenated aromatic organic compound. As a substituted phenol, its chemical properties and potential biological activities are of interest to researchers in various fields, including synthetic organic chemistry, materials science, and drug discovery. The presence of a bromine atom and two methyl groups on the phenol ring influences its reactivity, lipophilicity, and potential for intermolecular interactions. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

The unambiguous identification of a chemical compound is crucial for research and development. The following section details the IUPAC name and known synonyms for this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

Phenol, 4-bromo-2,3-dimethyl-[1]

-

4-bromo-2,3-dimethyl-phenol[1]

-

NSC 1549

-

1-Hydroxy-4-bromo-2,3-dimethylbenzene

-

2,3-Dimethyl-4-bromophenol

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in experimental setups, and for predicting its behavior in various systems. The following table summarizes the available quantitative data.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| CAS Number | 22802-37-5 | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 265.902 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.472 g/cm³ (Predicted) | [2] |

| XlogP | 2.3 | [1] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [3] |

Note: Some of the physicochemical data, such as the boiling point and density, are predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. This section provides a protocol for the synthesis of this compound.

Synthesis of this compound

This protocol describes the regioselective bromination of 2,3-dimethylphenol to yield this compound. The hydroxyl group of the starting material is a strong ortho-, para-director, and the para-position is sterically favored, leading to the desired product[4].

Materials:

-

2,3-Dimethylphenol

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Dissolve 2,3-dimethylphenol in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred reaction mixture.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound[4].

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Potential Applications and Biological Activity (Inferred from Related Compounds)

Direct experimental data on the biological activity and applications of this compound are limited in publicly available literature. However, the structural features of this molecule, namely the brominated phenol moiety, are present in compounds with known biological activities. Researchers may consider the following as potential areas of investigation for this compound.

-

Antimicrobial Activity: Phenolic compounds, and particularly halogenated phenols, are known for their antimicrobial properties. The bromine atom can enhance this activity.

-

Antioxidant Activity: The phenolic hydroxyl group suggests potential for radical scavenging and antioxidant effects.

-

Intermediate in Organic Synthesis: Substituted phenols are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, this compound can be a precursor for further functionalization, such as nitration to form 4-Bromo-2,3-dimethyl-6-nitrophenol[4].

Proposed Investigative Pathway for Biological Activity:

Caption: Potential areas of investigation for this compound.

Conclusion

This compound is a readily synthesizable substituted phenol with potential for further investigation. While comprehensive data on its biological activity and applications are not yet available, its structural similarity to other biologically active brominated phenols suggests that it could be a valuable compound for researchers in drug discovery and materials science. The provided synthesis protocol offers a clear pathway to obtain this molecule for further study. Future research should focus on experimentally determining its physicochemical properties and exploring its potential in various biological and chemical assays.

References

Physical and chemical properties of 4-Bromo-2,3-dimethylphenol

An In-depth Technical Guide to 4-Bromo-2,3-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of this compound. It includes detailed experimental protocols for its synthesis and purification, and discusses its potential for biological activity based on structure-activity relationships observed in analogous compounds. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

This compound is a halogenated derivative of 2,3-xylenol. While specific experimental data for some physical properties are limited in publicly available literature, a combination of vendor-supplied data, computed values, and information from safety data sheets allows for a general characterization. The compound is a solid at room temperature and requires storage in a dry, sealed environment.[1]

Data Presentation: Key Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 22802-37-5 | [1][2] |

| Molecular Formula | C₈H₉BrO | [2][3] |

| Molecular Weight | 201.06 g/mol | [2] |

| Monoisotopic Mass | 199.98368 Da | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 265.9 °C at 760 mmHg (estimated) | [4] |

| Density | 1.472 g/cm³ (estimated) | [4] |

| Flash Point | 114.6 °C (estimated) | [4] |

| Solubility | Data not available; expected to be slightly soluble in water and soluble in organic solvents like ethanol and acetone. | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Spectral & Safety Information

Spectral Data

Detailed experimental spectral data for this compound is not widely available in peer-reviewed literature.

-

Mass Spectrometry (MS): A GC-MS spectrum is referenced in PubChem, sourced from patent literature.[2] Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful for mass spectrometry-based identification.[3]

-

NMR and IR Spectroscopy: Experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily found in public databases. Researchers are advised to acquire this data empirically upon synthesis or acquisition of the compound.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1][2]

-

Hazard Statements:

-

Pictograms: GHS07 (Exclamation Mark).[1]

-

Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including wearing personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding ingestion and inhalation.[2]

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of this compound.

Synthesis of this compound via Bromination

This protocol describes the regioselective bromination of 2,3-dimethylphenol. The hydroxyl group is a strong ortho-, para-director; since the ortho positions are sterically hindered by the methyl groups, bromination occurs preferentially at the para position.

Materials:

-

2,3-Dimethylphenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,3-dimethylphenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Potential Biological Activity

Direct experimental studies on the biological activity of this compound are limited. However, the broader class of bromophenols, which are found naturally in marine algae, is known to exhibit a range of biological effects. The activity of structurally similar compounds can therefore provide valuable insights into the potential therapeutic applications of this compound.

Many bromophenol derivatives have demonstrated significant antioxidant, antimicrobial, and cytotoxic (anticancer) activities.

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature that can donate a hydrogen atom to scavenge free radicals, a mechanism central to antioxidant activity.

-

Anticancer Activity: Various bromophenols have been shown to induce apoptosis in cancer cell lines. The presence and position of the bromine atom and other substituents can modulate this cytotoxic potential.

-

Antimicrobial Activity: The lipophilic nature of the brominated aromatic ring combined with the polar hydroxyl group may allow such molecules to disrupt microbial cell membranes, leading to antimicrobial effects.

These established activities for the bromophenol class suggest that this compound is a candidate for screening in these areas.

Caption: Inferred potential for bioactivity based on structural analogy.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Phenols

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

Brominated phenols, a diverse class of halogenated organic compounds, are garnering significant attention within the scientific community for their wide spectrum of biological activities. Predominantly found in marine organisms, these natural products and their synthetic derivatives exhibit promising potential in various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the core biological activities of brominated phenols, including their antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies for key assays are provided, and all quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular mechanisms and experimental designs.

Introduction

Brominated phenols are characterized by a phenol ring substituted with one or more bromine atoms. Their unique chemical structures, conferred by the presence of the bulky and electronegative bromine atom, contribute to their distinct biological functions.[1] Marine algae, in particular red algae of the Rhodomelaceae family, are a rich source of these compounds.[2][3] The diverse pharmacological activities of brominated phenols, ranging from cytotoxicity against cancer cells to the inhibition of key enzymes, position them as promising lead compounds in drug discovery and development.[4][5] This guide will delve into the key biological activities, presenting the data, protocols, and mechanistic insights relevant to researchers in the field.

Antioxidant Activity

Many brominated phenols exhibit potent antioxidant activity, primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the phenol ring are crucial for this activity, and the number and position of bromine atoms can modulate their efficacy.[6][7]

Quantitative Antioxidant Data

The antioxidant capacity of various brominated phenols has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound | Assay | IC50 (µg/mL) | Reference |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid (1) | DPPH | 6.41 | |

| 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid (25) | DPPH | 4.27 | |

| 2-(3,5-dibromo-4,5-dihydroxyphenyl)acetonitrile (27) | DPPH | 6.86 | |

| 2-(2-bromo-4,5-dihydroxyphenyl)acetonitrile (28) | DPPH | 10.66 | |

| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid (2) | DPPH | 30.13 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of brominated phenols using the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Test compounds (brominated phenols)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[8][9]

-

Sample Preparation: Dissolve the brominated phenol compounds and the positive control in methanol to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.

-

Assay Reaction:

-

In a 96-well microplate, add 100 µL of the various concentrations of the test compounds or positive control to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank control, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[8]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Anticancer Activity

A significant area of research for brominated phenols is their potential as anticancer agents. Several derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[5][11]

Quantitative Anticancer Data

The cytotoxic effects of brominated phenols are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 values for various compounds against different cancer cell lines are presented below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 | Chronic Myelogenous Leukemia | 15.6 | [4] |

| Bromophenol hybrid 17a | A549 | Lung Cancer | 6.8 | [5] |

| Bromophenol hybrid 17a | Bel7402 | Liver Cancer | 4.5 | [5] |

| Bromophenol hybrid 17a | HepG2 | Liver Cancer | 7.2 | [5] |

| Bromophenol hybrid 17a | HCT116 | Colon Cancer | 5.9 | [5] |

| Bromophenol hybrid 17a | Caco2 | Colorectal Cancer | 8.1 | [5] |

| WLJ18 | A549 | Lung Cancer | 7.5 | [5] |

| WLJ18 | Bel7402 | Liver Cancer | 5.2 | [5] |

| Dibenzyl bromophenol 9 | A549 | Lung Cancer | 0.0018 | [12] |

| Dibenzyl bromophenol 9 | BGC-823 | Gastric Cancer | 0.0038 | [12] |

| Dibenzyl bromophenol 9 | MCF-7 | Breast Cancer | 0.0027 | [12] |

| Dibenzyl bromophenol 9 | HCT-8 | Colon Cancer | 0.0022 | [12] |

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of brominated phenols on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, K562)

-

Complete cell culture medium

-

Test compounds (brominated phenols)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the brominated phenol compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[3]

Signaling Pathways in Anticancer Activity

Many brominated phenols induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5] Increased intracellular ROS can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[15]

Some brominated phenols can modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, which can be induced by certain brominated phenols, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[16][17]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with brominated phenols using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines

-

Test compounds (brominated phenols)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of brominated phenols for a specific time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[5]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Antimicrobial Activity

Brominated phenols have demonstrated significant antimicrobial properties against a range of pathogenic bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[2][18] Their mechanism of action can involve the disruption of bacterial cell membranes and the inhibition of biofilm formation.[18]

Quantitative Antimicrobial Data

The antimicrobial efficacy of brominated phenols is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Bacterium | MIC (µg/mL) | Reference |

| 3-bromo-2,6-dihydroxyacetophenone (2) | Staphylococcus aureus | 10 | [2] |

| 3-bromo-2,6-dihydroxyacetophenone (2) | MRSA | 10 | [2] |

| 3-bromo-2,6-dihydroxyacetophenone (2) | Pseudomonas aeruginosa | >100 | [2] |

| 3,5-dibromo-2-hydroxyacetophenone (1) | Staphylococcus aureus | 20 | [2] |

| 3,5-dibromo-2-hydroxyacetophenone (1) | MRSA | 20 | [2] |

| 3,5-dibromo-2-hydroxyacetophenone (1) | Pseudomonas aeruginosa | >100 | [2] |

| Lanosol ethyl ether | Bacteria (mean) | 270 | [19] |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of brominated phenols against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, P. aeruginosa)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Test compounds (brominated phenols)

-

Positive control antibiotic (e.g., ampicillin)

-

96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the brominated phenol compounds and the positive control antibiotic in the bacterial growth medium in a 96-well plate.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition

Brominated phenols have been shown to inhibit the activity of various enzymes, highlighting their potential for treating a range of diseases.

Quantitative Enzyme Inhibition Data

The inhibitory activity of brominated phenols against several enzymes has been quantified, with IC50 or Ki values reported.

| Compound | Enzyme | IC50 / Ki | Reference |

| Novel Bromophenol 21 | Acetylcholinesterase (AChE) | Ki: 6.54 ± 1.03 nM | [12] |

| Novel Bromophenol 18 | Acetylcholinesterase (AChE) | Ki: 7.92 ± 1.38 nM | [12] |

| Highly brominated compound 4g | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: 0.68 µM | [21] |

| Bromophenol 4e | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: 2.42 µM | [21] |

| Various Bromophenols | Carbonic Anhydrase II (hCA II) | IC50: 0.7 - 372 µM | [1] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity using the colorimetric Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compounds (brominated phenols)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme to the wells and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

IC50/Ki Determination: The IC50 value is determined from the dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.

Conclusion

Brominated phenols represent a valuable class of natural and synthetic compounds with a diverse array of potent biological activities. Their demonstrated antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties underscore their significant potential for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological applications of these fascinating molecules. Future research should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to validate the therapeutic efficacy and safety of promising brominated phenol derivatives. The continued investigation of these compounds holds great promise for addressing unmet needs in medicine.

References

- 1. Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Reactive oxygen species (ROS) control the expression of Bcl-2 family proteins by regulating their phosphorylation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. researchgate.net [researchgate.net]

- 14. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors [mdpi.com]

- 15. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-2,3-dimethylphenol for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 4-Bromo-2,3-dimethylphenol, a key building block in modern organic synthesis.

This technical guide provides a comprehensive overview of this compound (CAS No. 22802-37-5), a valuable reagent for researchers, medicinal chemists, and professionals in the field of drug development. This document details the compound's physicochemical properties, lists major commercial suppliers, and presents a detailed experimental protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Chemical Properties and Specifications

This compound is a substituted phenol that serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a bromine atom and two methyl groups on the phenolic ring, offers multiple sites for functionalization. The bromine atom is particularly amenable to a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various commercial suppliers and chemical databases.

| Property | Value |

| CAS Number | 22802-37-5[1][2] |

| Molecular Formula | C₈H₉BrO[1] |

| Molecular Weight | 201.06 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Storage | Sealed in a dry environment at room temperature[2] |

Commercial Suppliers

This compound is readily available from a number of commercial chemical suppliers. The table below provides a non-exhaustive list of vendors, along with typical purities and available quantities to aid in procurement for research and development purposes.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 250 mg, 1 g |

| BLD Pharm | Information available upon request | Contact for details[2] |

| Ambeed, Inc. | 98% | 250 mg, 1 g |

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine substituent on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including many active pharmaceutical ingredients. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of such a transformation.

General Principles of the Sonogashira Coupling

The Sonogashira reaction is a powerful method for the synthesis of substituted alkynes.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.[4]

Detailed Experimental Protocol: Sonogashira Coupling of this compound

The following is a representative experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established methodologies for similar substrates and can be adapted for various alkynes.[3][4][5]

Materials

-

This compound

-

Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Experimental Procedure

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (2.5 eq.) to the flask. Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Slowly add the terminal alkyne (1.1 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted dimethylphenol.

Safety Information

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allows for the efficient construction of complex molecular architectures. This guide provides essential technical information to facilitate the use of this compound in a research setting.

References

An In-depth Technical Guide to 4-Bromo-2,3-dimethylphenol: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-dimethylphenol, a halogenated phenolic compound with potential applications in organic synthesis and as an intermediate in drug discovery and development. This document details its chemical and physical properties, provides in-depth safety and handling procedures, and outlines key experimental protocols relevant to its synthesis, purification, and preliminary biological evaluation.

Chemical and Physical Properties

This compound is a substituted phenol with the chemical formula C₈H₉BrO.[1][2] Its structure consists of a benzene ring with a hydroxyl group, two methyl groups, and a bromine atom. The precise arrangement of these functional groups influences its reactivity and potential biological activity.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 22802-37-5 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1] |

| Physical Form | Solid | [3] |

| Boiling Point | 265.9°C at 760 mmHg | [2] |

| Flash Point | 114.6°C | [2] |

| Density | 1.472 g/cm³ | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

GHS Hazard Classification

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

-

(GHS07)

Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and preliminary biological screening of this compound.

Synthesis of this compound

This protocol is based on the regioselective bromination of 2,3-dimethylphenol.[8]

Materials:

-

2,3-dimethylphenol

-

Dichloromethane (DCM)

-

Bromine (Br₂)

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,3-dimethylphenol in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by column chromatography or recrystallization.[8]

Purification of this compound

Column Chromatography Protocol: [9]

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and load it onto the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Recrystallization Protocol: [9]

-

Solvent Selection: Identify a suitable solvent or solvent mixture in which the compound is soluble when hot but insoluble when cold.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Caption: A general workflow for the synthesis and purification of this compound.

Preliminary Biological Evaluation

While no specific biological activity has been reported for this compound, its structure suggests potential for evaluation in various assays. The following are general protocols for assessing cytotoxicity and antioxidant activity.

MTT Assay for Cytotoxicity: [10][11]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control.

-

MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

DPPH Assay for Antioxidant Activity: [11][12]

This assay measures the radical scavenging ability of the compound.

-

Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, mix the compound dilutions with a solution of DPPH in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Caption: A suggested workflow for the preliminary biological screening of this compound.

Conclusion

This compound is a valuable research chemical with potential for use as an intermediate in the synthesis of more complex molecules for drug discovery and other applications. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and initial biological evaluation. Further research is warranted to fully elucidate its chemical reactivity and biological activity profile.

References

- 1. This compound | C8H9BrO | CID 13974656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 22802-37-5 [sigmaaldrich.com]

- 4. greenwgroup.com [greenwgroup.com]

- 5. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 6. virtual-college.co.uk [virtual-college.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Solubility of 4-Bromo-2,3-dimethylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,3-dimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility profile based on the physicochemical properties of structurally analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in various organic solvents to meet their specific research and development needs.

Introduction